molecular formula C10H8FN3O2 B8434719 5-((5-fluoropyridin-2-yl)methoxy)pyridazin-3(2H)-one

5-((5-fluoropyridin-2-yl)methoxy)pyridazin-3(2H)-one

Cat. No. B8434719
M. Wt: 221.19 g/mol
InChI Key: GFTYDNIEWXPLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067590B2

Procedure details

5-(5-Fluoro-pyridin-2-ylmethoxy)-2H-pyridazin-3-one is prepared following preparation 18b from 800 mg (2.62 mmol) 5-(5-fluoro-pyridin-2-ylmethoxy)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one.
Name
18b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(5-fluoro-pyridin-2-ylmethoxy)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
800 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC(COC2C=NNC(=O)C=2)=NC=1.[F:17][C:18]1[CH:19]=[CH:20][C:21]([CH2:24][O:25][C:26]2[CH:31]=[N:30][N:29](C3CCCCO3)[C:28](=[O:38])[CH:27]=2)=[N:22][CH:23]=1>>[F:17][C:18]1[CH:19]=[CH:20][C:21]([CH2:24][O:25][C:26]2[CH:31]=[N:30][NH:29][C:28](=[O:38])[CH:27]=2)=[N:22][CH:23]=1

Inputs

Step One
Name
18b
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=NC1)COC1=CC(NN=C1)=O
Name
5-(5-fluoro-pyridin-2-ylmethoxy)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
800 mg
Type
reactant
Smiles
FC=1C=CC(=NC1)COC1=CC(N(N=C1)C1OCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1)COC1=CC(NN=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.